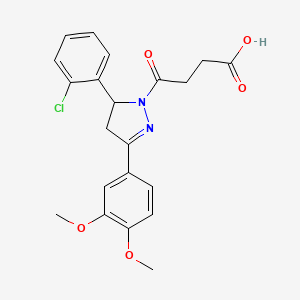

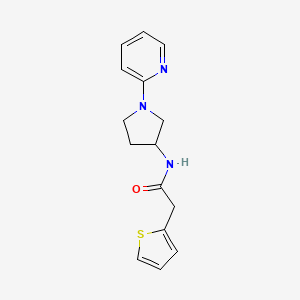

![molecular formula C8H12N2 B2898078 (S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2230789-44-1](/img/structure/B2898078.png)

(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, can be achieved through various methods. One such method involves a one-pot synthesis via three steps: the formation of a domino imine, intramolecular annulation, and then an "Ugi-azide reaction" .Molecular Structure Analysis

Pyrrolopyrazine, the core structure of “this compound”, is a symmetrical molecule with a six-membered ring that includes a pyrrole ring and a pyrazine ring . The presence of nitrogen atoms in the structure imparts polarity, allowing the compound to exhibit various chemical properties .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

Pyrrolopyrazine, the core structure of “this compound”, is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .科学的研究の応用

Tetrahydropyrido[3,4-b]pyrazine Scaffolds in Drug Discovery

Tetrahydropyrido[3,4-b]pyrazine scaffolds, synthesized via annelation reactions of pentafluoropyridine with diamines, serve as a versatile framework for creating poly-substituted pyridopyrazine derivatives. These scaffolds demonstrate significant potential in life science industries, especially in drug discovery, where low molecular weight, polyfunctional heterocycles are crucial. The ability to sequentially react with various nucleophiles to give access to previously inaccessible derivatives highlights their importance (Sandford et al., 2005).

Role in Non-Enzymic Browning Reaction

The formation of pyrazines is significant in the context of non-enzymic browning reactions, where they are identified as the main constituents responsible for odour properties. Studies on model systems of glucose and aminobutyric acid isomers have elucidated the mechanisms leading to pyrazine formation, underscoring their relevance in food chemistry and the understanding of flavor formation processes (Milić & Piletić, 1984).

Hydrogen Bonds and Weak Intermolecular Interactions

Research into the crystal structures of tetrafluoroterephthalic acid with N-containing heterocycles, including pyrazines, reveals the significance of hydrogen bonds and weak intermolecular interactions (e.g., C–H⋯O and C–H⋯F) in forming supramolecular architectures. These findings have implications for the design of materials with novel properties, highlighting the role of pyrazines in facilitating the assembly of molecules into larger, complex structures (Wang et al., 2014).

Synthesis and Applications in Medicinal Chemistry

The synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines, which are of interest due to their biological activities, has been achieved through various methods, including catalytic asymmetric hydrogenation. These compounds' substituent and absolute configuration play crucial roles in their medicinal efficacy, demonstrating the importance of (S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related structures in the development of therapeutic agents (Hu et al., 2018).

Safety and Hazards

While specific safety and hazards data for “(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not available, general safety measures for handling pyrazine derivatives include avoiding exposure to heat, sparks, open flames, and hot surfaces . It’s also recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

作用機序

Target of Action

Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with their targets in a way that leads to various biological activities . For example, some pyrrolopyrazine derivatives have shown antibacterial action, effective against both gram-positive and gram-negative microorganisms .

Biochemical Pathways

Pyrrolopyrazine derivatives have been found to exhibit a variety of biological activities, suggesting they may interact with multiple pathways . For instance, some derivatives have shown more activity on kinase inhibition, indicating potential interaction with kinase-related pathways .

Pharmacokinetics

It is generally expected that compounds following lipinski’s rule of five, like many pyrazine derivatives, are likely to have good oral bioavailability .

Result of Action

Given the broad biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may induce a variety of cellular responses depending on the specific targets it interacts with .

特性

IUPAC Name |

(4S)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCONNNJMUCBRSP-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

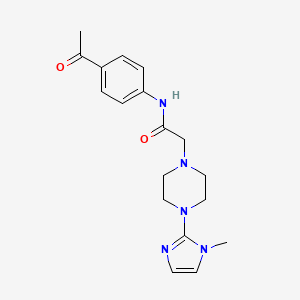

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)

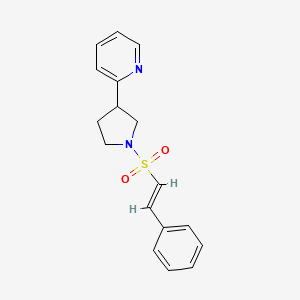

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)

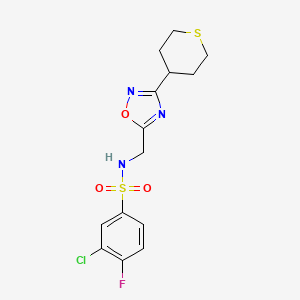

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2898005.png)

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2898006.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)

![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)